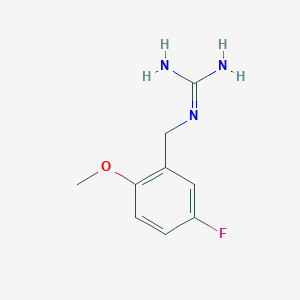
1-(5-Fluoro-2-methoxybenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methoxybenzyl)guanidine is a chemical compound with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol . It is characterized by the presence of a guanidine group attached to a benzyl ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position .
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methoxybenzyl)guanidine can be achieved through various methods. One common approach involves the reaction of 5-fluoro-2-methoxybenzylamine with a guanidine derivative under appropriate conditions . The reaction typically requires the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Fluoro-2-methoxybenzyl)guanidine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Fluoro-2-methoxybenzyl)guanidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxybenzyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(5-Fluoro-2-methoxybenzyl)guanidine can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxyphenyl)guanidine: Similar structure but with a phenyl group instead of a benzyl group.
1-(5-Fluoro-2-methoxybenzyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
1-(5-Fluoro-2-methoxybenzyl)urea: Similar structure but with a urea group instead of a guanidine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the guanidine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12FN3O |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-[(5-fluoro-2-methoxyphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H12FN3O/c1-14-8-3-2-7(10)4-6(8)5-13-9(11)12/h2-4H,5H2,1H3,(H4,11,12,13) |
InChI Key |
IBDCWTYJEDPXTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















